Benzenemethanamine, 3-methyl--alpha--propyl-
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Overview
Description
Alpha-Propyl-m-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a propyl group and a methyl group attached to the benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-methyl--alpha--propyl- can be achieved through several methods. One common approach is the reductive amination of a carbonyl compound. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst . Another method involves the alkylation of benzylamine with a suitable alkyl halide under basic conditions .
Industrial Production Methods: Industrial production of Benzenemethanamine, 3-methyl--alpha--propyl- typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Alpha-Propyl-m-methylbenzylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Alpha-Propyl-m-methylbenzylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-methyl--alpha--propyl- involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Alpha-Methylbenzylamine
- Alpha-Ethylbenzylamine
- Alpha-Phenylethylamine
Comparison: Alpha-Propyl-m-methylbenzylamine is unique due to the presence of both a propyl and a methyl group, which can influence its chemical reactivity and biological activity. Compared to alpha-Methylbenzylamine and alpha-Ethylbenzylamine, the propyl group provides additional steric hindrance and hydrophobicity, potentially altering its interaction with molecular targets .
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5,12H2,1-2H3 |
InChI Key |
FZQMOGSNLHVEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C)N |
Origin of Product |
United States |
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